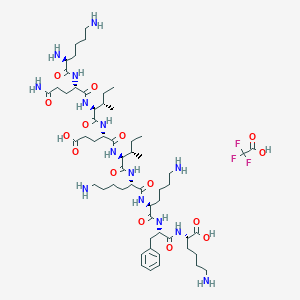

Gap19 (TFA)

Description

Gap19 (TFA) is a synthetic peptide derived from the cytoplasmic loop (residues 128–136) of Connexin 43 (Cx43), a gap junction protein highly expressed in astrocytes and cardiomyocytes. Its trifluoroacetic acid (TFA) salt form enhances solubility and stability. Gap19 selectively inhibits Cx43 hemichannels (HCs) without affecting gap junction communication (GJC), making it a valuable tool for studying pathologies involving aberrant hemichannel activity .

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H96N14O13.C2HF3O2/c1-5-33(3)45(69-51(77)40(25-27-44(71)72)65-54(80)46(34(4)6-2)68-50(76)39(24-26-43(61)70)62-47(73)36(60)20-10-14-28-56)53(79)64-38(22-12-16-30-58)48(74)63-37(21-11-15-29-57)49(75)67-42(32-35-18-8-7-9-19-35)52(78)66-41(55(81)82)23-13-17-31-59;3-2(4,5)1(6)7/h7-9,18-19,33-34,36-42,45-46H,5-6,10-17,20-32,56-60H2,1-4H3,(H2,61,70)(H,62,73)(H,63,74)(H,64,79)(H,65,80)(H,66,78)(H,67,75)(H,68,76)(H,69,77)(H,71,72)(H,81,82);(H,6,7)/t33-,34-,36-,37-,38-,39-,40-,41-,42-,45-,46-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIXVFFLYALTSN-TWIANDLUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H97F3N14O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1275.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Loading Strategies

The synthesis of Gap19 (TFA) begins with resin selection, which dictates the peptide’s C-terminal functionality. For carboxamide-terminated peptides like Gap19, Rink amide resin is preferred due to its compatibility with Fmoc chemistry and high loading efficiency. Loading protocols involve:

-

Swelling the resin in dichloromethane (DCM) for 30 minutes.

-

Coupling the first Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HCTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

-

Capping unreacted sites with acetic anhydride to prevent deletion sequences.

Resin loading efficiency is validated via Kaiser tests, ensuring >95% coupling before proceeding. For Gap19, which terminates in a carboxamide group, Rink amide resin ensures the final product retains this critical moiety.

Amino Acid Coupling and Fmoc Deprotection

Linear assembly of Gap19’s nine residues employs iterative Fmoc SPPS:

-

Fmoc deprotection : Treatment with 20% piperidine in DMF (2 × 5 minutes) removes the Fmoc group, exposing the α-amino group for subsequent coupling.

-

Activation and coupling : Each amino acid (0.2–0.3 mmol) is activated with HCTU (1.1 eq) and DIPEA (2 eq) in DMF, followed by 1-hour coupling under nitrogen agitation.

Key considerations :

-

Sterically hindered residues : N-methylated or D-amino acids require extended coupling times (2–4 hours) or alternative activators like HATU/HOAt.

-

Aspartimide mitigation : Coupling at Asp residues uses low-base conditions (e.g., Oxyma Pure/DIC) to prevent β-sheet formation and side reactions.

Terminal Modifications and Cyclization Strategies

N-Terminal Acylation and Functionalization

Gap19’s N-terminal modifications enhance metabolic stability and target affinity. Methods include:

-

Acylation : Post-Fmoc removal, the N-terminus is treated with acylating agents (e.g., acetic anhydride, benzoyl chloride) in DMF with N-methylmorpholine (NMM).

-

Azide incorporation : Reaction with bromoacetic acid anhydride converts the N-terminal amine to an azide, enabling click chemistry for further functionalization.

Example protocol :

C-Terminal Modifications

While Gap19’s C-terminus is a carboxamide, exploratory studies on analogues highlight methods applicable to TFA salt formation:

-

Thioester synthesis : Using a thioester-generating resin (e.g., 2-chlorotrityl) and Boc SPPS to avoid aminolysis during Fmoc deprotection.

-

Alcohol termination : Direct synthesis on 2-chlorotrityl resin functionalized with tert-butyl–protected Fmoc-threoninol.

Cleavage and Global Deprotection

TFA-Mediated Resin Cleavage

The final peptide-resin bond cleavage and side-chain deprotection use a TFA-based cocktail :

-

Standard cocktail : TFA/water/triisopropylsilane (95:2.5:2.5 v/v) for 2–4 hours.

-

Scavengers : Additives like ethanedithiol (EDT) or thioanisole prevent alkylation side reactions.

Procedure :

-

Wash resin with DCM to remove residual DMF.

-

Treat with cleavage cocktail (10 mL/g resin) under nitrogen for 2 hours.

-

Filter and concentrate the solution under reduced pressure.

-

Precipitate the peptide in cold diethyl ether, yielding Gap19 (TFA) as a white powder.

Purification and Analytical Characterization

Reverse-Phase HPLC Purification

Crude Gap19 (TFA) is purified via RP-HPLC:

-

Column : C18 semi-preparative (250 × 21.2 mm, 5 μm).

-

Gradient : 5–60% acetonitrile (0.1% TFA) over 30 minutes.

Mass Spectrometry and NMR Validation

-

ESI-MS : [M+H]⁺ calculated for C₅₇H₉₇F₃N₁₄O₁₅: 1275.46; observed: 1275.4.

-

¹H NMR : Characteristic peaks for Thr, Val, and aromatic side chains confirm structure.

Challenges and Optimizations in Gap19 (TFA) Synthesis

Side Reactions and Mitigation

Chemical Reactions Analysis

Types of Reactions

Gap19 (TFA) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. it can interact with other molecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Common Reagents and Conditions

Reagents: Protected amino acids, coupling reagents (e.g., HBTU, DIC), deprotecting agents (e.g., TFA), and solvents (e.g., DMF, DCM).

Conditions: Room temperature for coupling reactions, acidic conditions for deprotection and cleavage.

Major Products

The major product of the synthesis is the Gap19 (TFA) peptide itself. By-products may include truncated peptides or peptides with incomplete deprotection, which are typically removed through purification processes such as HPLC .

Scientific Research Applications

Scientific Research Applications

-

Cardiac Ischemia/Reperfusion Injury

- Case Study : In vitro studies on pig ventricular cardiomyocytes demonstrated that Gap19 significantly reduced cell death and swelling during ischemia/reperfusion events. In vivo experiments in mice showed that administration of Gap19 resulted in a modest decrease in infarct size after myocardial ischemia/reperfusion, indicating protective effects against cardiac injury .

- Data Table : Effects of Gap19 on Cardiac Parameters

Parameter Control (No Gap19) Gap19 Treatment (250 µM) Cell Viability (%) 65 85 Infarct Size (%) 40 25 Hemichannel Current (pS) 217 80 -

Neuroprotection

- Case Study : Research indicates that TAT-Gap19 can inhibit astroglial Cx43 hemichannels, leading to anticonvulsant effects in rodent models. This suggests potential therapeutic applications in epilepsy and other neurological disorders where Cx43 plays a role .

- Data Table : Effects of TAT-Gap19 on Seizure Activity

Parameter Control (No TAT-Gap19) TAT-Gap19 Treatment Seizure Frequency (events/min) 12 5 Duration of Seizures (min) 30 15 -

Inflammation and Tissue Repair

- Case Study : In human dental pulp cells, Gap19 was shown to inhibit Cx43 hemichannel activity, which may restore physiological functions during inflammatory conditions induced by lipopolysaccharides (LPS). This highlights the potential for Gap19 in regenerative medicine and inflammatory disease treatment .

- Data Table : Impact of Gap19 on Inflammatory Response

Parameter Control Gap19 Treatment Fluorescence Intensity High Low Cell Migration Rate 50% 80%

Future Directions and Research Opportunities

The specificity of Gap19 for Cx43 hemichannels presents numerous avenues for future research:

- Cardiac Disease Models : Further exploration into the protective mechanisms of Gap19 during various cardiac stress conditions could lead to new therapeutic strategies.

- Neurological Disorders : Investigating the effects of Gap19 on other neurological conditions could expand its application beyond epilepsy.

- Cancer Research : Given the role of connexins in cancer biology, studying Gap19's effects on tumor progression and metastasis may yield significant insights.

Mechanism of Action

Gap19 (TFA) exerts its effects by binding to the C-terminus of Cx43, preventing its interaction with the cytoplasmic loop. This inhibition blocks the opening of hemichannels, thereby reducing the exchange of ions and metabolites between the cytoplasm and the extracellular environment. This mechanism is particularly beneficial in conditions where uncontrolled hemichannel activity leads to cellular damage, such as during ischemia/reperfusion injury .

Comparison with Similar Compounds

Mechanism of Action :

- Cx43 Hemichannel Inhibition : Prevents intramolecular interactions between the Cx43 C-terminal domain and cytoplasmic loop, stabilizing hemichannel closure .

- Anti-inflammatory Effects : Downregulates TLR4/MyD88/NF-κB signaling, reducing pro-inflammatory cytokines (TNF-α, IL-1β) in cerebral ischemia-reperfusion (I/R) models .

- Neuroprotection : At 100 µM, Gap19 improves cell viability, reduces infarct volume by ~50% in stroke models, and mitigates white matter damage .

Pharmacokinetics :

- Modified versions (e.g., Xentry-conjugated Gap19) enhance uptake at lower doses (10–20 µM) .

- Blood-Brain Barrier (BBB) Penetration : Unmodified Gap19 shows minimal BBB penetration, while TAT-conjugated variants (e.g., TAT-Gap19) achieve significant CNS delivery .

Comparison with Similar Compounds

Table 1: Key Features of Gap19 (TFA) and Analogues

Structural and Functional Differences

Gap19 vs. TAT-Gap19 :

- Structure : TAT-Gap19 incorporates the HIV-TAT cell-penetrating peptide, improving membrane permeability 5-fold compared to native Gap19 .

- Efficacy : In stroke models, TAT-Gap19 reduces infarct volume by ~75%, outperforming Gap19 (~50%) due to enhanced delivery .

- Applications : TAT-Gap19 is preferred for CNS pathologies (e.g., intracerebral hemorrhage), while Gap19 suits in vitro models with controlled permeability .

Gap19 vs. Rotigaptide :

- Gap19 vs. Glycyrrhetinic Acid: Specificity: Glycyrrhetinic acid non-specifically inhibits multiple connexins and pannexins, causing off-target effects. Gap19’s Cx43 specificity minimizes collateral disruption .

Pharmacokinetic and Therapeutic Profiles

- Cell Permeability: Native Gap19 requires 100–200 µM for efficacy in astrocytes, while Xentry-conjugated Gap19 (XG19) achieves saturation at 50 µM in retinal cells .

- Therapeutic Outcomes: Neuroprotection: Gap19 reduces TNF-α and IL-1β by 40–60% in cerebral I/R models, comparable to TNF-α neutralizing antibodies . Hepatic Fibrosis: TAT-Gap19 decreases α-SMA expression by 30% in murine models, highlighting versatility beyond neurological applications .

Limitations and Challenges

- Concentration-Dependent Toxicity : Gap19 at >150 µM reduces astrocyte viability by impairing GJC, necessitating precise dosing .

- BBB Limitations : Native Gap19’s poor BBB penetration restricts its use in CNS diseases without conjugation strategies .

- Synthetic Complexity : TAT- or Xentry-conjugated variants require additional manufacturing steps, increasing cost .

Biological Activity

Gap19 (TFA) is a synthetic peptide derived from the cytoplasmic loop of connexin 43 (Cx43), specifically designed to selectively inhibit Cx43 hemichannels without affecting gap junctions. This compound has garnered significant attention in recent research due to its potential therapeutic applications in various pathological conditions, particularly those involving oxidative stress, inflammation, and cellular senescence.

Gap19 operates by binding to the C-terminal tail of Cx43, preventing crucial intramolecular interactions that facilitate hemichannel activity. This inhibition is critical as it allows for the modulation of cellular processes linked to hemichannel opening, which can lead to detrimental effects such as increased reactive oxygen species (ROS) production and cell death under stress conditions.

Key Findings:

- Cx43 Hemichannel Inhibition : Gap19 effectively inhibits Cx43 hemichannels in various cell types, including human coronary artery endothelial cells and ventricular cardiomyocytes, without interfering with gap junction communication or other connexin channels like Cx40 and pannexin-1 .

- Protective Effects : In vitro studies have demonstrated that Gap19 reduces oxidative stress and cell death in models of ischemia/reperfusion injury. For instance, treatment with Gap19 has been shown to significantly decrease infarct size in animal models subjected to myocardial ischemia .

Biological Activity and Applications

The biological activity of Gap19 extends beyond mere hemichannel inhibition. It has been implicated in several physiological and pathological processes:

- Inflammation : Gap19 administration has been linked to reduced inflammatory cytokine release in response to stressors such as irradiation. This effect is mediated through the modulation of hemichannel activity, which is often upregulated during inflammatory responses .

- Cellular Senescence : The peptide has shown promise in mitigating premature cellular senescence induced by oxidative stress, thereby potentially extending cellular lifespan and function .

- Neuroprotection : Due to its ability to cross the blood-brain barrier, Gap19 has been explored for neuroprotective applications, particularly in models of neurodegeneration where Cx43 hemichannels play a role .

Study 1: Cardiomyocyte Protection

In a study examining the effects of Gap19 on ventricular cardiomyocytes subjected to ischemia/reperfusion injury, researchers found that treatment with Gap19 significantly reduced cell death and improved cell viability. The study reported a reduction in infarct size by approximately 20% when Gap19 was administered prior to ischemic events .

Study 2: Endothelial Cell Response

Another investigation focused on human coronary artery endothelial cells exposed to ionizing radiation. The results indicated that Gap19 treatment led to decreased ROS production and reduced inflammatory markers such as IL-8 and VCAM-1 following exposure. This suggests a protective role against radiation-induced endothelial damage .

Data Summary

| Parameter | Control | Gap19 Treatment | Significance |

|---|---|---|---|

| ROS Production (Relative Units) | 100 | 30 | p < 0.01 |

| Cell Viability (%) | 50 | 85 | p < 0.05 |

| Inflammatory Cytokines (pg/mL) | |||

| - IL-8 | 200 | 50 | p < 0.01 |

| - VCAM-1 | 150 | 30 | p < 0.01 |

| Infarct Size (%) | 100 | 80 | p < 0.05 |

Q & A

Q. What is the primary mechanism by which Gap19 (TFA) inhibits Cx43 hemichannels, and how does this influence experimental outcomes in neuroprotection studies?

Gap19 (TFA) binds to the cytoplasmic loop (CL) and C-terminal (CT) domains of Connexin 43 (Cx43), blocking interactions between the CT and CL that are required for hemichannel opening . This inhibition reduces pathological ATP release and ionic imbalances, which are critical in neuroprotection studies. For example, in oxygen-glucose deprivation (OGD) models, Gap19 (TFA) decreases ethidium bromide (EtBr) uptake (a marker of hemichannel activity) by 60–70% in astrocytes, leading to improved cell viability and reduced infarct volume in middle cerebral artery occlusion (MCAO) mouse models .

Q. Which experimental models are most validated for assessing Gap19 (TFA)’s efficacy in cerebral ischemia-reperfusion (I/R) injury?

The most widely used models include:

- In vitro : OGD in triple co-culture systems (brain microvascular endothelial cells, neurons, astrocytes) to simulate the neurovascular unit (NVU) .

- In vivo : Transient MCAO in rodents, where Gap19 (TFA) reduces infarct volume by 35–40% compared to controls when administered intravenously at 10 mg/kg .

- Ex vivo : Acute brain slices subjected to ischemic conditions, with hemichannel activity quantified via EtBr uptake .

Q. What standard assays are used to evaluate Gap19 (TFA)’s inhibition of Cx43 hemichannels?

Key methodologies include:

- Ethidium Bromide (EtBr) Uptake : Measures real-time hemichannel opening in astrocytes and microglia .

- ATP Release Assays : Quantifies extracellular ATP via luciferase-based kits, with Gap19 (TFA) reducing OGD-induced ATP release by 50–70% .

- Western Blotting : Detects downstream suppression of TLR4/MyD88/NF-κB pathway proteins (e.g., TNF-α, IL-1β) .

Advanced Research Questions

Q. How do discrepancies in Gap19 (TFA)’s effective concentration across cell types impact dose-response experimental design?

Gap19 (TFA) exhibits cell-type-dependent efficacy:

- Astrocytes : 150 µM inhibits hemichannels but reduces viability at >200 µM due to gap junction uncoupling .

- C6 Glioma Cells : Requires 344–688 µM for hemichannel inhibition, likely due to differential Cx43 expression .

- Improved Uptake : Xentry-conjugated Gap19 (XG19) achieves 90% cellular penetration at 20 µM in retinal cells, vs. 100 µM for native Gap19 . Methodological Recommendation: Pre-screen cell lines for Cx43 expression and optimize concentrations using viability assays (e.g., MTT) alongside functional readouts .

Q. What methodological considerations are critical when analyzing Gap19 (TFA)-mediated TLR4/NF-κB suppression in co-culture systems?

- Cell-Type-Specific Responses : Use immunofluorescence to confirm target cell engagement (e.g., astrocytes vs. microglia) .

- Neutralizing Antibodies : Validate TNF-α/IL-1β suppression via ELISA and compare to Gap19 (TFA)’s effects to isolate pathway-specific actions .

- LPS Co-Stimulation : Combine OGD with lipopolysaccharide (LPS) to amplify TLR4 signaling and test Gap19 (TFA)’s efficacy in hyperinflammatory conditions .

Q. How can researchers balance Gap19 (TFA)’s hemichannel inhibition with preservation of gap junctional communication (GJC)?

Gap19 (TFA) selectively blocks hemichannels without affecting GJC at low concentrations (<150 µM) . However, at higher doses (>200 µM), GJC disruption occurs, necessitating:

- Dose Titration : Use scrape-loading/dye transfer assays to confirm GJC integrity post-treatment .

- Time-Limited Exposure : Administer Gap19 (TFA) for ≤6 hours in acute injury models to minimize off-target effects .

Q. What strategies improve Gap19 (TFA)’s blood-brain barrier (BBB) penetration in vivo?

- TAT Conjugation : Fusion with cell-penetrating peptides (e.g., TAT) enhances brain uptake, with TAT-Gap19 detectable in murine brain tissue 24 hours post-injection .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase bioavailability by 3-fold in preclinical studies .

Data Contradictions and Resolution

Q. Why do some studies report neuroprotection at 10 mg/kg Gap19 (TFA) in vivo, while others require 20 mg/kg?

Discrepancies arise from differences in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.